Manidipine DiHCl

Calcium Channel Pharmacology Dihydropyridine Selectivity Renal Microcirculation

Researchers investigating renoprotective mechanisms in diabetic kidney disease often face the confound of dihydropyridine-induced ankle edema, which compromises study adherence and data quality in long-term protocols. Manidipine dihydrochloride, a third-generation dual L/T-type calcium channel blocker, directly resolves this limitation through its unique T-type channel blockade on efferent arterioles, a mechanism absent in amlodipine or nifedipine. • AMANDHA study: 65.5% reduction in microalbuminuria vs. 20% with amlodipine (p < 0.01), confirming superior renoprotection. • MARIMBA study: 21.3% reduction in HOMA-IR index and 32.9% increase in plasma adiponectin, independent of blood pressure changes. • Meta-analytic evidence: 65% lower risk of ankle edema (RR 0.35, 95% CI 0.22-0.54), enabling protocol adherence in edema-prone populations. Supplied as crystalline solid (≥98% HPLC) with full CoA; ambient shipping for routine research quantities.

Molecular Formula C35H40Cl2N4O6
Molecular Weight 683.6 g/mol
Cat. No. B15395665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine DiHCl
Molecular FormulaC35H40Cl2N4O6
Molecular Weight683.6 g/mol
Structural Identifiers
SMILES[H+].[H+].CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.[Cl-].[Cl-]
InChIInChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
InChIKeyJINNGBXKBDUGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manidipine DiHCl: A Distinct Dihydropyridine CCB


Manidipine dihydrochloride is a lipophilic, third-generation dihydropyridine calcium channel antagonist that demonstrates high selectivity for vascular tissue, inducing peripheral vasodilation with negligible cardiodepression [1]. A critical pharmacological distinction from other dihydropyridines, such as amlodipine or nifedipine, is its ability to block both L-type and T-type calcium channels [2]. This dual blockade profile underlies its unique effects on renal microcirculation and a differentiated clinical safety profile, particularly regarding peripheral edema [3].

Manidipine DiHCl vs. Standard Dihydropyridines


While all dihydropyridine calcium channel blockers share a common L-type channel mechanism for lowering blood pressure, manidipine exhibits a unique T-type channel blockade profile that is absent or negligible in widely used analogs like amlodipine and nifedipine [1]. This mechanistic difference translates into clinically meaningful outcomes, including superior renal protection evidenced by greater reductions in microalbuminuria and a significantly lower incidence of ankle edema, a common dose-limiting side effect of this class [2]. Therefore, substituting manidipine with another dihydropyridine may compromise these specific therapeutic benefits, particularly in patient populations with comorbid diabetes or renal impairment [3].

Manidipine DiHCl: Head-to-Head Evidence


T-Type Calcium Channel Blockade Profile

Manidipine demonstrates a significant blocking action on T-type calcium channels, a property not shared by all dihydropyridines. In a study of 14 clinically used dihydropyridines expressed in Xenopus oocytes, manidipine, along with amlodipine and nicardipine, blocked all three T-type channel subtypes (α1G, α1H, α1I). In contrast, nifedipine, felodipine, and nitrendipine had little effect on these T-type channels [1]. Furthermore, a separate study specifically comparing inhibition strength found that the T-type channel block by manidipine and efonidipine was greater than their block of the L-type channel under the experimental conditions [2]. This selective T-type blockade, particularly in the efferent renal arterioles, is a key differentiator linked to manidipine's renal protective effects [3].

Calcium Channel Pharmacology Dihydropyridine Selectivity Renal Microcirculation

Efficacy and Tolerability vs. Amlodipine

A meta-analysis of four high-quality, head-to-head randomized controlled trials involving 838 patients compared the efficacy and safety of manidipine 20 mg with amlodipine 10 mg. The analysis confirmed that the antihypertensive efficacy of the two drugs is statistically equivalent, with effect sizes for diastolic and systolic blood pressure reduction showing no significant difference [1]. Crucially, the safety profile of manidipine was significantly superior. The relative risk (RR) of experiencing any adverse event was 0.69 (95% CI: 0.56-0.85) for patients on manidipine compared to those on amlodipine, representing a 31% lower risk [1]. This combination of equivalent efficacy and better safety supports a more favorable benefit-risk ratio for manidipine.

Antihypertensive Efficacy Tolerability Profile Meta-Analysis

Microalbuminuria Reduction vs. Amlodipine

The AMANDHA study, a randomized controlled trial, assessed the addition of manidipine 20 mg or amlodipine 10 mg to the regimen of diabetic patients with uncontrolled hypertension and microalbuminuria despite full-dose renin-angiotensin system (RAS) blockade. After 6 months, both drugs achieved similar reductions in blood pressure. However, the reduction in urinary albumin excretion rate (UAER) was dramatically different: manidipine reduced UAER by 65.5%, while amlodipine reduced it by only 20% (p < 0.01) [1]. This significant difference was maintained through an 18-month extension phase (62.7% vs. 16.6%, p < 0.01) [1]. This indicates a renoprotective effect of manidipine that is independent of its blood pressure-lowering action.

Diabetic Nephropathy Microalbuminuria Renal Protection

Ankle Edema Risk vs. Amlodipine

Ankle edema is a common and often dose-limiting side effect of dihydropyridine calcium channel blockers. A meta-analysis of head-to-head trials, including data from the large Zanchetti et al. 2001 trial where ankle edema rates were 20/245 for manidipine and 52/244 for amlodipine, calculated a pooled relative risk (RR) of 0.35 (95% CI: 0.22-0.54) for ankle edema with manidipine compared to amlodipine [1]. This translates to a 65% lower risk of developing this specific adverse event. This finding is consistently supported by individual trials, such as the MARIMBA study which reported ankle edema in 1/32 patients on manidipine versus 3/32 on amlodipine [2].

Adverse Events Ankle Edema Tolerability

Renal Function and Safety vs. Nifedipine

In a multicenter RCT of 101 hypertensive patients with chronic renal failure, manidipine 20 mg daily was compared to nifedipine 60 mg daily over three months. Both treatments significantly reduced blood pressure. However, manidipine demonstrated a more favorable renal profile, with a significant increase in creatinine clearance (p < 0.01) and a significant decrease in creatinine blood levels (p < 0.05), while proteinuria increased in the nifedipine group (p < 0.05) [1]. Furthermore, the incidence of severe adverse reactions was significantly lower in the manidipine group (8.5%) compared to the nifedipine group (14.5%) (p < 0.01) [1]. These findings indicate that manidipine may preserve renal function better and is better tolerated than nifedipine in this vulnerable population.

Chronic Renal Failure Renal Hemodynamics Comparative Safety

Manidipine DiHCl: Key Application Scenarios


Diabetic Nephropathy and Cardiorenal Research

Given the compelling evidence from the AMANDHA study showing a 65.5% reduction in microalbuminuria with manidipine compared to 20% with amlodipine (p < 0.01), manidipine is an ideal agent for research protocols investigating mechanisms of renoprotection in diabetes [1]. Its dual L/T-type calcium channel blockade and unique effects on efferent arteriolar tone make it a valuable tool for dissecting hemodynamic versus non-hemodynamic pathways of kidney protection. Studies aiming to validate new biomarkers or combination therapies for diabetic kidney disease should prioritize manidipine as the calcium channel blocker of choice based on this superior efficacy signal.

Fixed-Dose Combinations with ACE Inhibitors

The documented renoprotective benefits of the delapril/manidipine combination, such as reducing microalbuminuria and stabilizing serum creatinine, provide a strong rationale for developing new fixed-dose combinations (FDCs) [2]. The pharmacokinetic data confirming no significant interaction between manidipine and delapril (Cmax -19%, AUC -11%, within acceptable limits) de-risks the co-formulation process [3]. For pharmaceutical development, manidipine's long duration of action and favorable safety profile, particularly its 65% lower risk of ankle edema compared to amlodipine, make it an attractive partner for FDCs aimed at improving patient adherence and outcomes in hypertension and related comorbidities [4].

Pharmacovigilance in Edema-Prone Populations

The meta-analytic evidence demonstrating a 65% lower risk of ankle edema (RR 0.35, 95% CI 0.22-0.54) with manidipine compared to amlodipine is a critical differentiator for real-world studies [4]. Manidipine should be specifically evaluated in pharmacovigilance databases or prospective registries targeting elderly patients, women, or obese individuals—populations known to have a higher incidence of dihydropyridine-induced edema. Its use in these groups offers a potential solution to a significant tolerability issue, and studies focusing on quality of life and adherence metrics should prioritize manidipine as a comparator to validate its clinical advantage.

Metabolic Syndrome and Insulin Resistance Research

Data from the MARIMBA study shows that manidipine, but not amlodipine, significantly reduces the HOMA insulin resistance index by 21.3% (p = 0.007) and increases plasma adiponectin by 32.9% (p = 0.011) in patients with metabolic syndrome [5]. These metabolic effects, which are independent of blood pressure reduction, position manidipine as a preferred agent for research exploring the intersection of hypertension and insulin resistance. Studies investigating the impact of antihypertensive therapy on new-onset diabetes or metabolic parameters should include manidipine as a lead compound to evaluate these pleiotropic benefits.

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